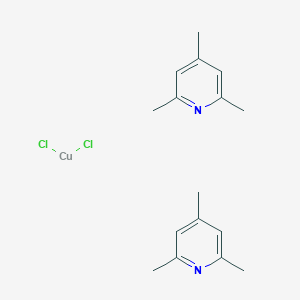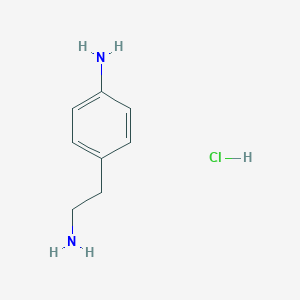
Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II): is a coordination compound that features a copper(II) ion coordinated by two 2,4,6-trimethylpyridinium ligands and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) typically involves the reaction of copper(II) chloride with 2,4,6-trimethylpyridine in an appropriate solvent. The reaction conditions often include:
Solvent: A polar solvent such as ethanol or water.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Stoichiometry: A stoichiometric ratio of copper(II) chloride to 2,4,6-trimethylpyridine is maintained to ensure complete coordination.
Industrial Production Methods: While specific industrial production methods for bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) can undergo various types of chemical reactions, including:
Oxidation-Reduction: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The chloride ligands can be substituted by other anions or ligands, depending on the reaction conditions and the nature of the substituting species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halide salts, phosphines, or other ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different ligands, while redox reactions may result in the formation of copper(I) or copper(III) species.
科学研究应用
Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of new materials with unique properties.
作用机制
The mechanism by which bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) exerts its effects is primarily related to its ability to coordinate with various ligands and participate in redox reactions. The copper(II) center can interact with molecular targets, such as enzymes or DNA, potentially leading to biological effects. The specific pathways involved depend on the nature of the interactions and the cellular context.
相似化合物的比较
Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) can be compared with other similar coordination compounds, such as:
Bis(2,4,6-trimethylpyridinio)dichloronickelate(II): Similar structure but with nickel(II) as the central metal ion.
Bis(2,4,6-trimethylpyridinio)dichloropalladate(II): Similar structure but with palladium(II) as the central metal ion.
Uniqueness: The uniqueness of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) lies in its specific coordination environment and the properties conferred by the copper(II) center. This makes it particularly interesting for applications that require specific redox properties or interactions with biological molecules.
属性
IUPAC Name |
dichlorocopper;2,4,6-trimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11N.2ClH.Cu/c2*1-6-4-7(2)9-8(3)5-6;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICATHXXVBDHHY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.Cl[Cu]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2CuN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162670 |
Source


|
| Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14430-03-6 |
Source


|
| Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)





![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)





